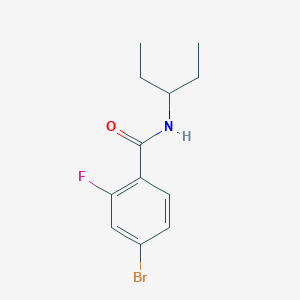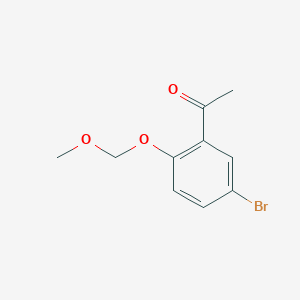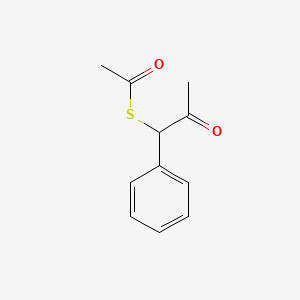
(R)-4-Benzyl-5-(hydroxymethyl)morpholin-3-one
Descripción general
Descripción
(R)-4-Benzyl-5-(hydroxymethyl)morpholin-3-one is a chemical compound with the molecular formula C12H15NO3. It is known for its unique structure, which includes a morpholine ring substituted with a benzyl group and a hydroxymethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R)-4-Benzyl-5-(hydroxymethyl)morpholin-3-one typically involves the reaction of morpholine derivatives with benzyl halides and formaldehyde. One common method includes the following steps:
Starting Materials: Morpholine, benzyl bromide, and formaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: Morpholine is reacted with benzyl bromide to form the benzylated morpholine intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow reactions, automated synthesis, and purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(R)-4-Benzyl-5-(hydroxymethyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-Benzyl-5-(carboxymethyl)morpholin-3-one.
Reduction: Formation of 4-Benzyl-5-(hydroxymethyl)morpholin-3-ol.
Substitution: Formation of various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
(R)-4-Benzyl-5-(hydroxymethyl)morpholin-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (R)-4-Benzyl-5-(hydroxymethyl)morpholin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxymethyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
4-Benzyl-2-hydroxy-morpholin-3-one: Similar structure but with a hydroxyl group at the 2-position instead of the 5-position.
4-Benzyl-5-(methoxymethyl)morpholin-3-one: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.
Uniqueness
(R)-4-Benzyl-5-(hydroxymethyl)morpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and hydroxymethyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .
Propiedades
Fórmula molecular |
C12H15NO3 |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
4-benzyl-5-(hydroxymethyl)morpholin-3-one |
InChI |
InChI=1S/C12H15NO3/c14-7-11-8-16-9-12(15)13(11)6-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 |
Clave InChI |
CWCBGMHUHRXTCV-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-1-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B8355657.png)


![(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-diethyl-amine](/img/structure/B8355688.png)








